molecular formula C10H11ClN2S B1361202 N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 75220-48-3

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1361202
CAS RN: 75220-48-3
M. Wt: 226.73 g/mol
InChI Key: WBCHBCZAMXRRNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . Another study reported the synthesis of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-4-methylbenzenesulfonamide” has been reported . The linear formula of this compound is C13H12ClNO2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-(4-chlorophenyl)formamide” has a molecular formula of C7H6ClNO and an average mass of 155.582 Da . Another compound, “Acetamide, N-(4-chlorophenyl)-”, has a molecular weight of 169.608 .

Scientific Research Applications

Anti-Inflammatory Applications

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including compounds similar to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, have shown significant anti-inflammatory activity. These compounds inhibit 5-lipoxygenase, a key enzyme in leukotriene synthesis, which is involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Corrosion Inhibition

Thiazole derivatives have been studied for their corrosion inhibition performances on iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition efficiency of these compounds, including 2-amino-4-(4-chlorophenyl)-thiazole (Kaya et al., 2016).

Antimicrobial Activities

Several 1,2,4-triazole derivatives, related to the N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine structure, have been synthesized and shown to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Crystal Structure and Physical Parameters

The crystal structure and physical parameters of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, a compound structurally similar to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, have been analyzed. Studies included single crystal X-ray diffraction and Hirshfeld surface analysis (GayathriB. et al., 2019).

Safety And Hazards

The safety data sheet for “4’-Chloroacetanilide”, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCHBCZAMXRRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346755
Record name N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

CAS RN

75220-48-3
Record name N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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